molecular formula C8H8N2O2 B13987388 1,3-Dihydro-7-hydroxy-1-methyl-2h-benzimidazol-2-one

1,3-Dihydro-7-hydroxy-1-methyl-2h-benzimidazol-2-one

Cat. No.: B13987388
M. Wt: 164.16 g/mol
InChI Key: FURYFGFGJJHXPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-7-hydroxy-1-methyl-2H-benzimidazol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of o-phenylenediamine with formic acid, followed by methylation and hydroxylation steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-7-hydroxy-1-methyl-2H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted benzimidazole derivatives.

Scientific Research Applications

1,3-Dihydro-7-hydroxy-1-methyl-2H-benzimidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dihydro-7-hydroxy-1-methyl-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1,3-Dihydro-7-hydroxy-1-methyl-2H-benzimidazol-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-hydroxy-3-methyl-1H-benzimidazol-2-one

InChI

InChI=1S/C8H8N2O2/c1-10-7-5(9-8(10)12)3-2-4-6(7)11/h2-4,11H,1H3,(H,9,12)

InChI Key

FURYFGFGJJHXPU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2O)NC1=O

Origin of Product

United States

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